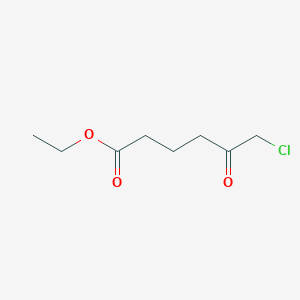![molecular formula C16H14N2O2 B13131078 (Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone CAS No. 20663-11-0](/img/structure/B13131078.png)
(Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone is a heterocyclic organic compound with the molecular formula C16H14N2O2. This compound is known for its unique structure, which includes a fluorenylideneamino group and a dimethylamino group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone typically involves the reaction of fluoren-9-one with dimethylamine in the presence of an oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure efficiency and cost-effectiveness. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
化学反応の分析
Types of Reactions
(Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield fluorenone derivatives, while reduction may produce fluorenylamines. Substitution reactions can result in a variety of substituted fluorenyl compounds .
科学的研究の応用
(Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone has several scientific research applications:
作用機序
The mechanism of action of (Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways involved depend on the specific application and the target enzyme .
類似化合物との比較
Similar Compounds
Fluoren-9-one: A precursor in the synthesis of (Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone.
Fluoren-9-ylideneaminooxy acetic acid: Another fluorenyl-based compound with similar structural features.
3-((9H-fluoren-9-ylideneamino)oxy)propanoic acid: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to its combination of a fluorenylideneamino group and a dimethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
20663-11-0 |
|---|---|
分子式 |
C16H14N2O2 |
分子量 |
266.29 g/mol |
IUPAC名 |
(fluoren-9-ylideneamino) N,N-dimethylcarbamate |
InChI |
InChI=1S/C16H14N2O2/c1-18(2)16(19)20-17-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,1-2H3 |
InChIキー |
VRYZETAUQLKBOX-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)ON=C1C2=CC=CC=C2C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid](/img/structure/B13130996.png)
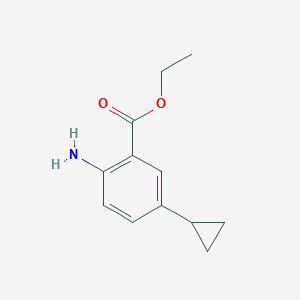
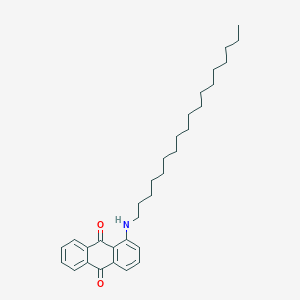
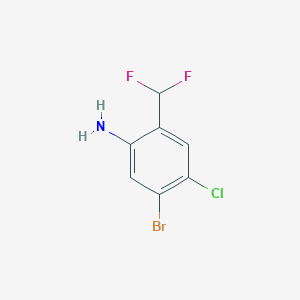

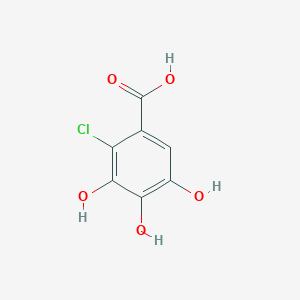

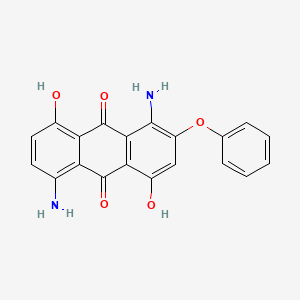

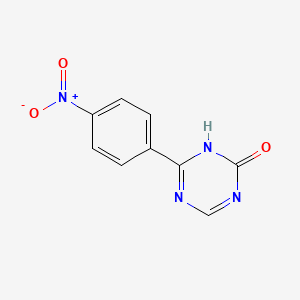
![6,8-Dibromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13131046.png)
![7-(3-Aminopropyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13131052.png)
